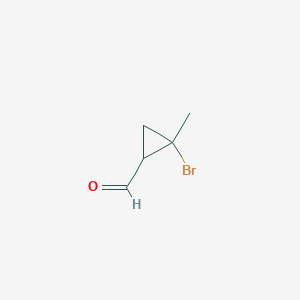
2,5-Dibromo-4-fluorobenzotrifluoride
Descripción general
Descripción
2,5-Dibromo-4-fluorobenzotrifluoride, also known as 4-bromo-1-fluoro-2-(trifluoromethyl)benzene, is a halogenated benzotrifluoride derivative . It is an organic compound with the molecular formula C7H2Br2F4 .
Synthesis Analysis
The synthesis of 2-bromo-5-fluorobenzotrifluoride involves a three-step process. The first step is nitrification in a system of nitric acid/sulfuric acid using m-fluorobenzotrifluoride to obtain 5-fluoro-2-nitrobenzotrifluoride. The second step is reducing in a catalytic hydrogenation system of raney nickel to obtain 5-fluoro-2-aminotrifluorotoluene. The final step is synthesizing the target compound, 2-bromo-5-fluorobenzotrifluoride, through diazotization and bromination methods of cuprous bromide, hydrobromic acid, and sodium nitrate at high yield and high purity .Molecular Structure Analysis
The molecular structure of this compound can be viewed using Java or Javascript .Physical And Chemical Properties Analysis
This compound has a density of 2.0±0.1 g/cm3, a boiling point of 210.2±35.0 °C at 760 mmHg, and a vapor pressure of 0.3±0.4 mmHg at 25°C .Aplicaciones Científicas De Investigación
Nuclear Magnetic Resonance (NMR) Spectroscopy : Schaefer et al. (1979) investigated the spin-spin coupling constants in some benzotrifluoride derivatives, including 2,5-difluorobenzotrifluoride. Their work contributes to understanding the coupling mechanisms in these compounds, which is essential for NMR spectroscopy applications (Schaefer et al., 1979).
Synthetic Chemistry : A new synthetic route for the preparation of 2,4-dibromo-5-fluorobenzoic acid, which may involve similar compounds to 2,5-Dibromo-4-fluorobenzotrifluoride, was described by Chi et al. (1999). This highlights the compound's role in facilitating the synthesis of complex organic molecules (Chi et al., 1999).
Photophysical Studies : Krebs and Spanggaard (2002) explored the effect of perfluorination on photophysical properties, which involved the synthesis of fluorinated benzene compounds similar to this compound. Their research is significant for understanding how fluorine substitution affects the emission properties of molecules (Krebs & Spanggaard, 2002).
Material Science : The research by Renak et al. (1999) on fluorinated distyrylbenzene derivatives, involving reactions with compounds like this compound, is crucial for understanding the impact of fluorine substitution on molecular properties and solid-state organization. This has implications for developing new materials and understanding molecular interactions (Renak et al., 1999).
Continuous-Flow Synthesis : Chen et al. (2020) conducted a study on the continuous-flow synthesis of 5-fluoro-2-nitrobenzotrifluoride, a process involving a compound structurally related to this compound. This research is significant for the industrial production of fine chemicals and pharmaceutical intermediates, showcasing the benefits of continuous-flow synthesis in terms of safety and efficiency (Chen et al., 2020).
Safety and Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as a flammable liquid, skin corrosive/irritant, serious eye damage/eye irritant, and specific target organ toxicant (single exposure) with the target organ being the respiratory system .
Propiedades
IUPAC Name |
1,4-dibromo-2-fluoro-5-(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2Br2F4/c8-4-2-6(10)5(9)1-3(4)7(11,12)13/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEYLUBCPAMKJNY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Br)F)Br)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2Br2F4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.89 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![7-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1448920.png)


![tert-Butyl 4-(hydroxymethyl)-3-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B1448924.png)
![2-Azaspiro[3.5]nonan-7-one hydrochloride](/img/structure/B1448928.png)







